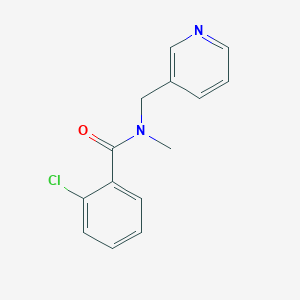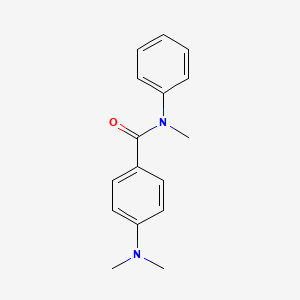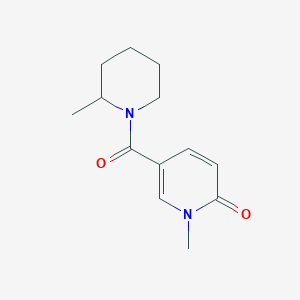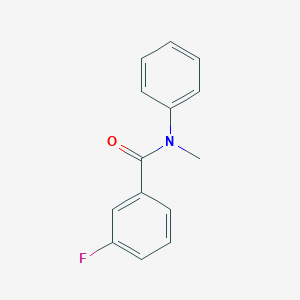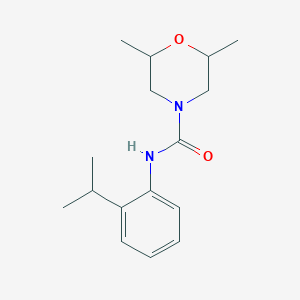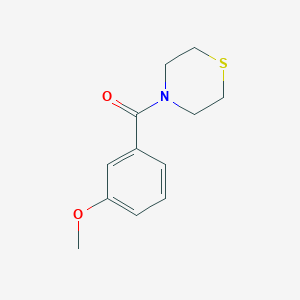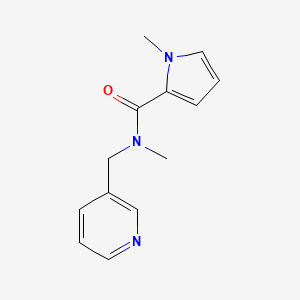
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, also known as DPP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide involves the inhibition of various enzymes such as matrix metalloproteinases (MMPs) and aminopeptidases. MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for cancer cell invasion and metastasis. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides, which are involved in various physiological processes such as inflammation and immune response.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have various biochemical and physiological effects such as inhibition of cancer cell growth and proliferation, reduction of inflammation, and neuroprotection. In cancer research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are crucial steps in cancer cell growth and metastasis. Inflammation research has also shown that N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its specificity towards MMPs and aminopeptidases, which makes it a potential therapeutic agent for various diseases. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one of the limitations is its low solubility, which can affect its bioavailability and efficacy. Another limitation is the lack of studies on its long-term effects and potential side effects.
Direcciones Futuras
There are several future directions for N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases such as cardiovascular and metabolic diseases, and the exploration of its potential use as a diagnostic tool for cancer and inflammation. Additionally, more studies are needed to understand the long-term effects and potential side effects of N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can be synthesized through a multistep process that involves the reaction of pyridine-3-carboxaldehyde with methylamine, followed by the reaction with dimethylformamide dimethyl acetal and pyrrole-2-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-8-4-6-12(15)13(17)16(2)10-11-5-3-7-14-9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOUYHHCYAWAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

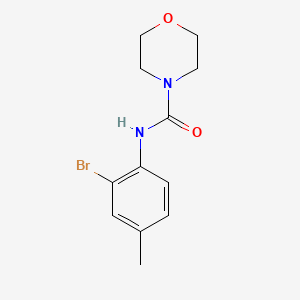
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)
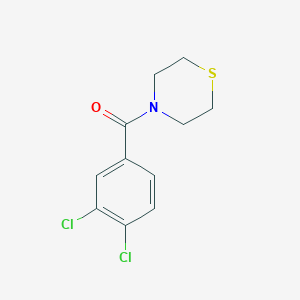
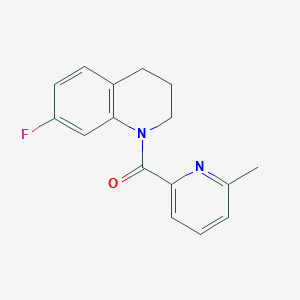
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)
![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)
